N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is a heterocyclic compound that features a benzimidazole core with a thioxo group and a hexanamide side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide typically involves the reaction of benzimidazole derivatives with appropriate thioxo and hexanamide precursors. One common method involves the reaction of benzimidazole with carbon disulfide and an alkyl halide under basic conditions to introduce the thioxo group. The resulting intermediate is then reacted with hexanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding a simpler benzimidazole derivative.
Substitution: The hexanamide side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted hexanamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzimidazole core can interact with DNA or RNA, affecting cellular processes such as replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide
- N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide
- N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pentanamide
Uniqueness
N-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hexanamide is unique due to its specific combination of a thioxo group and a hexanamide side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
103481-25-0 |
---|---|
Molekularformel |
C13H17N3OS |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)hexanamide |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-4-5-12(17)14-9-6-7-10-11(8-9)16-13(18)15-10/h6-8H,2-5H2,1H3,(H,14,17)(H2,15,16,18) |
InChI-Schlüssel |
NRUUXNSSLDIEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.